Cas no 2680736-98-3 (tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate)

Tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate is a specialized carbamate-protected pyrimidine derivative with a reactive formyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the formyl functionality allows for further derivatization via condensation or nucleophilic addition reactions. Its rigid tetrahydropyrimidine scaffold contributes to structural diversity in drug discovery. The compound is typically employed in controlled environments due to its sensitivity, requiring anhydrous conditions for optimal handling. Its purity and well-defined reactivity profile make it valuable for precise synthetic applications.
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate structure
2680736-98-3 structure
Product name:tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
CAS No:2680736-98-3
MF:C12H17N3O5
Molecular Weight:283.280483007431
CID:5633811
PubChem ID:165916325

tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28286582
    • tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
    • 2680736-98-3
    • インチ: 1S/C12H17N3O5/c1-12(2,3)20-10(18)13-8-7(6-16)9(17)15(5)11(19)14(8)4/h6H,1-5H3,(H,13,18)
    • InChIKey: USRFDSKWSZPTIH-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C=O)C(N(C)C(N1C)=O)=O)=O)C(C)(C)C

計算された属性

  • 精确分子量: 283.11682065g/mol
  • 同位素质量: 283.11682065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 504
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 96Ų

tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28286582-0.05g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
0.05g
$563.0 2023-09-08
Enamine
EN300-28286582-10g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
10g
$2884.0 2023-09-08
Enamine
EN300-28286582-0.5g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
0.5g
$645.0 2023-09-08
Enamine
EN300-28286582-0.25g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
0.25g
$617.0 2023-09-08
Enamine
EN300-28286582-1g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
1g
$671.0 2023-09-08
Enamine
EN300-28286582-5g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
5g
$1945.0 2023-09-08
Enamine
EN300-28286582-5.0g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
5g
$1945.0 2023-05-25
Enamine
EN300-28286582-1.0g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
1g
$671.0 2023-05-25
Enamine
EN300-28286582-2.5g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
2.5g
$1315.0 2023-09-08
Enamine
EN300-28286582-10.0g
tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate
2680736-98-3
10g
$2884.0 2023-05-25

tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate 関連文献

tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamateに関する追加情報

Introduction to Tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate (CAS No. 2680736-98-3)

Tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate, identified by its CAS number 2680736-98-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a tert-butyl carbamate group attached to a 5-formyl-substituted 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine core, positions it as a promising candidate for further investigation in drug discovery.

The significance of Tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate lies in its unique structural features that may contribute to its pharmacological properties. The presence of a formyl group (–CHO) on the pyrimidine ring suggests potential reactivity in forming Schiff bases or other conjugates with biological relevance. Additionally, the dimethyl substitution at the 1 and 3 positions of the pyrimidine ring enhances its stability and may influence its interaction with biological targets. The tert-butyl carbamate moiety further modulates the compound's solubility and metabolic profile, making it an attractive scaffold for medicinal chemistry.

In recent years, there has been growing interest in pyrimidine derivatives due to their role as key intermediates in the synthesis of various pharmacologically active compounds. For instance, modifications of the pyrimidine core have led to the development of antiviral agents (e.g., acyclovir), anticancer drugs (e.g., 5-fluorouracil), and antimicrobial agents. The compound Tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate represents an advanced derivative that could potentially be explored for similar therapeutic applications.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The formyl group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are known to exhibit a wide range of biological activities. These derivatives have been studied for their anti-inflammatory properties (e.g., inhibition of COX enzymes), anticancer effects (e.g., interaction with DNA or kinases), and antimicrobial actions. By leveraging the reactivity of the formyl group, researchers can design novel compounds with tailored biological profiles.

The tert-butyl carbamate group in Tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate also plays a crucial role in modulating the compound's pharmacokinetic properties. Carbamate groups are known to enhance water solubility and improve oral bioavailability by protecting labile functional groups during absorption and distribution in the body. This feature makes it particularly useful in drug development where pharmacokinetic efficiency is critical for therapeutic success.

Recent advancements in computational chemistry have enabled more efficient screening and design of novel heterocyclic compounds like this one. Molecular modeling studies can predict how modifications at specific positions on the pyrimidine ring will affect binding affinity to biological targets such as enzymes or receptors. For example, Tert-butyl N-(5-formyl-1-methylpyrimidin-4-one) analogs have shown promise in inhibiting kinases involved in cancer progression by occupying pockets similar to those targeted by existing kinase inhibitors.

The synthesis of Tert-butyl N-(5-formyl-methylpyrimidinone) derivatives involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include condensation reactions between urea derivatives and β-ketoesters or β-ketoamides under acidic or basic catalysis. The introduction of protecting groups such as silyl ethers or acetyl groups may be necessary during synthesis to prevent unwanted side reactions while maintaining functional group integrity until final derivatization is achieved.

In conclusion, Tert-butyl N-(5-formyl-methylpyrimidinone) represents an intriguing chemical entity with potential applications across multiple therapeutic areas including oncology, inflammation, infections, metabolism, etc.. Its unique structural features—particularly its combination of a reactive formyl group alongside stabilizing dimethyl substitutions—make it an excellent candidate for further exploration through both experimental synthesis and computational modeling approaches.

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